molecular formula C20H24N2O5S B2790360 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-45-9

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2790360
CAS No.: 921903-45-9
M. Wt: 404.48
InChI Key: MOSAWPXLQJRDAD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of approximately 404.48 g/mol. The compound features a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC20H24N2O5S
Molecular Weight404.48 g/mol
CAS Number921903-45-9
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This competitive inhibition can lead to altered metabolic pathways within cells.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example:

  • In vitro studies have shown that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism : The inhibition occurs through the blockade of folate synthesis pathways in bacteria.

Anticancer Potential

Recent studies suggest that the compound may have anticancer properties:

  • Cell Line Studies : In vitro testing on cancer cell lines has demonstrated cytotoxic effects.
  • Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of related sulfonamide compounds.
    • Findings : Compounds structurally similar to 4-ethoxy-N-(3,3,5-trimethyl-4-oxo...) showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • : The presence of the sulfonamide group is crucial for antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : Notable reduction in cell viability was observed in treated groups compared to controls.
    • : Suggests potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-AminobenzenesulfonamideSimple amine and sulfonamide structureLacks complex ring systems
5-MethylbenzothiazoleBenzothiazole structureDifferent heterocyclic framework
N,N-DimethylbenzamideBenzamide with dimethyl groupSimpler structure without oxazepine

The complexity and unique combination of functional groups in 4-ethoxy-N-(3,3,5-trimethyl...) distinguish it from simpler analogs and may impart unique biological activities that warrant further investigation.

Properties

IUPAC Name

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-26-15-7-9-16(10-8-15)28(24,25)21-14-6-11-17-18(12-14)27-13-20(2,3)19(23)22(17)4/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAWPXLQJRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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